![molecular formula C22H21FN4O2S B2712656 N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 933204-28-5](/img/structure/B2712656.png)
N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, there are related studies that discuss the synthesis of similar compounds . For instance, one study describes the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Another study discusses the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to produce pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within this chemical family have been explored for their potential as selective radioligands, particularly for imaging the translocator protein (18 kDa) using positron emission tomography (PET). For instance, the development and radiosynthesis of [18F]PBR111, a derivative within this series, demonstrated significant promise for in vivo imaging of neuroinflammatory processes, showcasing the utility of fluorine-18 labeled compounds in neurology and oncology research (Dollé et al., 2008).
Anti-Cancer Activity
Another domain of application is in the synthesis of novel fluoro-substituted compounds for anticancer activity. Research into benzo[b]pyran derivatives, for instance, has led to the development of compounds showing promising anticancer properties against lung cancer, demonstrating the role of fluoro-substituted molecules in chemotherapy research (Hammam et al., 2005).
Anti-Inflammatory Agents
The chemical framework of N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has also been a starting point for synthesizing anti-inflammatory agents. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).
Inhibitors for Kinase Activity
Research into structurally related compounds has further identified potential applications in inhibiting kinase activity, relevant for treating various diseases, including cancer. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating the broader therapeutic potential of compounds within this chemical class (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-14-7-8-16(10-18(14)23)25-20(28)13-30-21-17-5-2-6-19(17)27(22(29)26-21)12-15-4-3-9-24-11-15/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIMFDNAIFWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.